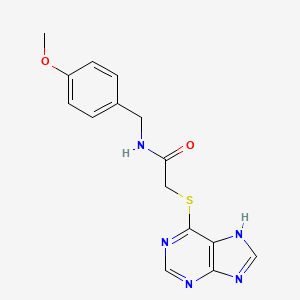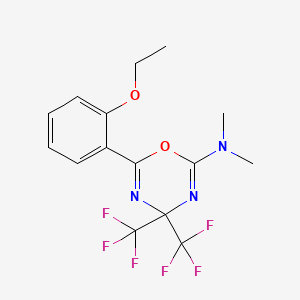
N-(4-methoxybenzyl)-2-(9H-purin-6-ylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MBA , is a synthetic organic compound. Its chemical formula is C₁₃H₁₆N₆O₂S, and it combines a purine base (derived from adenine) with an acetamide group. The compound’s structure includes a benzyl group attached to the nitrogen atom of the purine ring via a methoxy (OCH₃) linker. MBA is of interest due to its potential biological activities and applications.
准备方法
2.1 Synthetic Routes: Several synthetic routes exist for MBA, but one common method involves the following steps:
Purine Derivative Synthesis: Start with a purine derivative (e.g., 6-mercaptopurine) and react it with 4-methoxybenzyl chloride to form the benzylated purine intermediate.
Acetylation: The benzylated purine intermediate is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
Purification: The resulting MBA compound is purified through recrystallization or chromatography.
2.2 Industrial Production: MBA is not produced on an industrial scale, but it serves as a valuable intermediate in the synthesis of other compounds.
化学反应分析
MBA can undergo various chemical reactions:
Oxidation: MBA can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the benzyl group can yield the corresponding methyl derivative.
Substitution: The benzyl group can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products formed during these reactions depend on reaction conditions and substituents. For example, reduction of the benzyl group leads to N-(4-methoxyethyl)-2-(9H-purin-6-ylsulfanyl)acetamide.
科学研究应用
MBA has diverse applications:
Medicine: MBA derivatives exhibit antiviral, anticancer, and anti-inflammatory properties. Researchers explore their potential as drug candidates.
Chemical Biology: MBA-based probes help study purine-related pathways and enzyme activity.
Industry: MBA serves as a building block for other compounds.
作用机制
The exact mechanism of MBA’s effects remains an active area of research. It likely involves interactions with purine receptors, enzymes, or cellular signaling pathways. Further studies are needed to elucidate its precise mode of action.
相似化合物的比较
MBA’s uniqueness lies in its combination of a purine scaffold with a benzyl group. Similar compounds include 6-mercaptopurine (without the benzyl group) and other purine-based derivatives.
属性
分子式 |
C15H15N5O2S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H15N5O2S/c1-22-11-4-2-10(3-5-11)6-16-12(21)7-23-15-13-14(18-8-17-13)19-9-20-15/h2-5,8-9H,6-7H2,1H3,(H,16,21)(H,17,18,19,20) |
InChI 键 |
XLJQMEUZSPZIKG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-({2-[N-(4-Ethoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11566955.png)
![5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11566956.png)
![[3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B11566978.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B11566979.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566984.png)

![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B11566997.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567001.png)
![4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate](/img/structure/B11567008.png)
![7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11567013.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11567022.png)
![10-Bromo-3-(butylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11567025.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11567032.png)
![2,2'-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole)](/img/structure/B11567033.png)
